Home > Products > Screening Compounds P25819 > Premithramycin B
Premithramycin B -

Premithramycin B

Catalog Number: EVT-1552808
CAS Number:
Molecular Formula: C53H72O24
Molecular Weight: 1093.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Premithramycin B is an oligosaccharide.
Source and Classification

Premithramycin B is produced by the fermentation of Streptomyces argillaceus, a soil-dwelling actinobacterium. This organism is known for its ability to produce various bioactive compounds, including antibiotics. In terms of classification, premithramycin B belongs to the family of polyketides, which are characterized by their complex structures formed through the condensation of acyl-CoA precursors by polyketide synthases.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of premithramycin B involves several enzymatic steps. Initially, multiple acyl-CoA monomers undergo condensation catalyzed by type II polyketide synthases to form a tetracyclic intermediate known as premithramycinone. Subsequent modifications include glycosylation and further cyclization, leading to the formation of premithramycin B. A key enzyme in this pathway is MtmOIV, a monooxygenase that catalyzes the oxidative cleavage of the fourth ring of premithramycin B, converting it into mithramycin .

Molecular Structure Analysis

Structure and Data

Premithramycin B has a complex tetracyclic structure characterized by multiple hydroxyl groups and sugar moieties attached to its core framework. The molecular formula of premithramycin B is C₃₅H₄₃O₂₁, with a molecular weight of approximately 1047.8 g/mol. The structure includes various functional groups that contribute to its biological activity, particularly in DNA binding .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving premithramycin B is its oxidative cleavage catalyzed by the enzyme MtmOIV. This reaction transforms premithramycin B into mithramycin through the removal of the fourth ring, resulting in a tricyclic structure. The enzyme requires NADPH and flavin adenine dinucleotide as cofactors, with optimal activity observed at a pH of 9.5. The reaction products exhibit different biological activities; for instance, one product retains significant antibiotic properties while another does not .

Mechanism of Action

Process and Data

The mechanism of action for premithramycin B primarily involves its interaction with DNA. It binds to GC-rich regions in DNA, inhibiting transcription and ultimately leading to cytotoxic effects in cancer cells. This binding disrupts normal cellular processes, making it effective against certain types of tumors. The exact molecular interactions are still under investigation but are believed to involve intercalation between DNA bases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Premithramycin B exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data is not extensively documented but is expected to be high due to its complex structure.
  • Stability: The compound is sensitive to light and heat, which may affect its stability during storage.

Analytical techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry have been employed to characterize premithramycin B and its derivatives .

Applications

Scientific Uses

Premithramycin B has significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its role as an intermediate in the synthesis of mithramycin highlights its importance in developing new antitumor agents. Additionally, studies on its DNA-binding properties could lead to advancements in targeted cancer therapies or novel antibiotic strategies against resistant bacterial strains .

Introduction to Premithramycin B

Definition and Classification in the Aureolic Acid Family

Premithramycin B is a tetracyclic glycosylated intermediate in the biosynthetic pathway of mithramycin, a clinically significant antitumor compound. It belongs to the aureolic acid family of natural products—tricyclic polyketides characterized by a chromophore aglycon decorated with oligosaccharide chains. Structurally, premithramycin B features a tetracyclic tetracycline-like scaffold (C1–C18 cyclization) with two aliphatic side chains and five deoxysugar moieties (trisaccharide and disaccharide chains), distinguishing it from tricyclic aureolic acids like mithramycin and chromomycin A3 [1] [2]. The compound’s molecular formula is C₅₃H₇₂O₂₄, with a molecular weight of 1,085.1 g/mol [8]. Its classification within this family hinges on:

  • Shared biosynthetic origins: All aureolic acids derive from a decaketide chain cyclized into a tetracyclic intermediate (premithramycinone) before final modifications [1] [5].
  • Functional motifs: Characteristic hydroxyl and ketone groups essential for DNA binding, particularly in GC-rich regions [1] [6].

Table 1: Structural Comparison of Premithramycin B with Related Aureolic Acids

CompoundCore StructureGlycosylation PatternBioactivity Status
Premithramycin BTetracyclicPentasaccharideBiosynthetic intermediate
MithramycinTricyclicPentasaccharideAntitumor agent
Chromomycin A3TricyclicTetrasaccharideAntitumor/antiviral
MetathramycinTricyclicModified pentasaccharidePotent antitumor (IC₅₀ = 14.6 nM) [3]

Historical Context of Discovery and Early Research

Premithramycin B was first isolated in 1999 from Streptomyces argillaceus mutants deficient in glycosyltransferase and methyltransferase genes. Researchers identified it as a "dead-end" metabolite accumulating in strains where the oxygenase gene mtmOIV was inactivated, revealing its role as a pathway intermediate [2]. Key milestones include:

  • Genetic evidence (1999): Disruption of mtmOIV in S. argillaceus led to premithramycin B accumulation, confirming its position late in the biosynthetic pathway [2].
  • Enzymatic studies (2006–2013): In vitro assays demonstrated that MtmOIV catalyzes the Baeyer-Villiger oxidation of premithramycin B, unraveling the mechanism of tetracyclic-to-tricyclic conversion [4] [5]. The crystal structure of MtmOIV bound to premithramycin B (1.90 Å resolution) provided atomic-level insights into substrate recognition [7].
  • Combinatorial biosynthesis (2020s): Heterologous expression of premithramycin B pathway genes in Streptomyces albus enabled engineered production of analogs like metathramycin, showcasing premithramycin B as a scaffold for drug development [3] [5].

Table 2: Key Research Milestones for Premithramycin B

YearDiscoverySignificance
1999Accumulation in mtmOIV mutants [2]Identified as the immediate precursor to mithramycin
2006Role of MtmOIV in oxidative cleavage established [4]Elucidated the Baeyer-Villiger monooxygenase mechanism
2013Crystal structure of MtmOIV-premithramycin B complex [7]Revealed substrate-binding residues for rational enzyme engineering
2020Heterologous reconstitution of 4-demethylpremithramycinone pathway [5]Confirmed gene set required for premithramycin B biosynthesis

Role in the Mithramycin Biosynthetic Pathway

Premithramycin B occupies a pivotal late-stage position in mithramycin biosynthesis, acting as the direct substrate for the frame-modifying enzyme MtmOIV. Its formation and conversion involve three tightly regulated phases:

Precursor Assembly

  • Aglycon formation: The tetracyclic backbone 4-demethylpremithramycinone is synthesized via a type II polyketide synthase (PKS) system (MtmP/MtmK/MtmS), cyclized by aromatases (MtmQ, MtmY), and tailored by oxygenases (MtmOII) and ketoreductases (MtmTI/TII) [5].
  • Glycosylation: Sequential attachment of five deoxysugars (D-olivose, D-oliose) by glycosyltransferases (MtmGI-GIV) yields premithramycin B. This step is essential for biological activity; incomplete glycosylation prevents downstream processing [1] [2].

Enzymatic Conversion to Mithramycin

Premithramycin B undergoes oxidative ring contraction catalyzed by MtmOIV, a Baeyer-Villiger monooxygenase (BVMO). This reaction:

  • Inserts an oxygen atom at C2 of ring D, forming a lactone intermediate.
  • Triggers decarboxylation and ketoreduction (by MtmW) to produce mithramycin DK, the immediate precursor of mithramycin [2] [7].The crystal structure of MtmOIV bound to premithramycin B (PDB: 4K5S) shows critical interactions: His¹⁰⁰ and Arg³³⁰ residues position the substrate, while FAD facilitates nucleophilic attack at C18 [7].

Biotechnological Significance

  • Engineered analogs: Inactivation of mtmOIV or mtmW in S. argillaceus diverts the pathway toward premithramycin B-derived shunt products with altered bioactivities [2] [5].
  • Heterologous production: Expression of premithramycin B biosynthetic genes in S. albus yielded metathramycin, a novel analog with potent cytotoxicity (IC₅₀ = 14.6 nM against HCT-116) [3].

Table 3: Enzymatic Steps Involving Premithramycin B in Mithramycin Biosynthesis

StepGene(s)Enzyme FunctionChemical Transformation
Tetracyclic core formationmtmP/K/S/Q/YPKS, cyclases, ketoreductasesDecaketide → 4-demethylpremithramycinone
GlycosylationmtmGI-GIVGlycosyltransferasesAglycon → Premithramycin B (pentasaccharide)
Ring contractionmtmOIVBaeyer-Villiger monooxygenaseTetracyclic → Tricyclic scaffold
Side-chain reductionmtmWKetoreductaseMithramycin DK → Mithramycin

Properties

Product Name

Premithramycin B

IUPAC Name

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7-trihydroxy-1-methoxy-8-methyl-12,12a-dihydro-1H-tetracene-2,5-dione

Molecular Formula

C53H72O24

Molecular Weight

1093.1 g/mol

InChI

InChI=1S/C53H72O24/c1-18-29(73-34-14-30(43(58)21(4)69-34)74-33-13-28(55)42(57)20(3)68-33)12-26-10-25-11-27-48(67-9)47(62)38(19(2)54)50(64)53(27,51(65)40(25)46(61)39(26)41(18)56)77-36-16-32(45(60)23(6)71-36)75-35-15-31(44(59)22(5)70-35)76-37-17-52(8,66)49(63)24(7)72-37/h10,12,20-24,27-28,30-37,42-45,48-49,55-61,63-64,66H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,42-,43-,44+,45-,48+,49-,52+,53-/m1/s1

InChI Key

OHPUYFQRCCBDGL-OFWAWROCSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=C4C(=C3C)O)O)C(=O)C6(C(C5)C(C(=O)C(=C6O)C(=O)C)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)(C)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=C4C(=C3C)O)O)C(=O)C6(C(C5)C(C(=O)C(=C6O)C(=O)C)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)(C)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=C4C(=C3C)O)O)C(=O)[C@]6([C@@H](C5)[C@@H](C(=O)C(=C6O)C(=O)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@H](O8)C)O)O[C@H]9C[C@]([C@@H]([C@H](O9)C)O)(C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.